An In-depth Technical Guide to N-(cyclopropylmethyl)-N-methylformamide
An In-depth Technical Guide to N-(cyclopropylmethyl)-N-methylformamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Cyclopropylmethyl Moiety
In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer enhanced metabolic stability, improved potency, and desirable pharmacokinetic profiles is a constant endeavor. Among the privileged structural motifs, the cyclopropyl group has garnered significant attention.[1][2] Its incorporation into drug candidates often imparts a range of beneficial properties, including increased rigidity, which can lead to higher binding affinity, and altered metabolic pathways that can enhance bioavailability.[2][3] This guide focuses on a specific, yet increasingly relevant molecule: N-(cyclopropylmethyl)-N-methylformamide (CAS Number: 1403483-62-4 ).
While not as extensively documented as some commodity chemicals, N-(cyclopropylmethyl)-N-methylformamide represents a key building block for the synthesis of more complex molecules, particularly in the realm of drug discovery. The presence of the N-cyclopropylmethyl group is of particular interest, as this moiety is found in a number of pharmacologically active compounds, where it can influence receptor binding and metabolic fate.[4][5] This guide will provide a comprehensive overview of the available technical information on N-(cyclopropylmethyl)-N-methylformamide, including its synthesis, putative properties, and its potential applications in the development of novel therapeutics.
Physicochemical Properties and Data
Detailed experimental data for N-(cyclopropylmethyl)-N-methylformamide is not widely available in public literature. However, based on the known properties of analogous N-substituted formamides, such as N-methylformamide, and the structural contribution of the cyclopropylmethyl group, we can infer a set of expected physicochemical characteristics.
| Property | Predicted Value/Information |
| CAS Number | 1403483-62-4 |
| Molecular Formula | C6H11NO |
| Molecular Weight | 113.16 g/mol |
| Appearance | Likely a colorless to pale yellow liquid at room temperature. |
| Boiling Point | Expected to be higher than that of N-methylformamide (182.6 °C) due to the increased molecular weight.[6] |
| Solubility | Predicted to be soluble in a range of organic solvents. Its polarity, arising from the amide group, would suggest some miscibility with polar solvents. |
| Stability | N-substituted formamides are generally stable under neutral conditions but can be susceptible to hydrolysis under strong acidic or basic conditions.[6] |
| Spectroscopic Data | ¹H NMR: Expect signals corresponding to the cyclopropyl protons (a complex multiplet in the upfield region), the methylene protons of the cyclopropylmethyl group, the N-methyl protons, and the formyl proton. ¹³C NMR: Expect distinct signals for the carbons of the cyclopropyl ring, the methylene carbon, the N-methyl carbon, and the carbonyl carbon. IR: A strong absorption band characteristic of the C=O stretch of the amide group would be expected around 1650-1680 cm⁻¹. |
Synthesis and Manufacturing
The synthesis of N-(cyclopropylmethyl)-N-methylformamide, as a secondary N-substituted formamide, can be approached through several established synthetic routes. The choice of method often depends on the availability of starting materials, desired purity, and scalability of the reaction.
General Synthetic Approach: Formylation of N-methylcyclopropanemethanamine
A common and direct method for the preparation of N-substituted formamides is the formylation of the corresponding amine. In this case, the precursor would be N-methylcyclopropanemethanamine.
Caption: General workflow for the synthesis of N-(cyclopropylmethyl)-N-methylformamide.
Detailed Experimental Protocol (Exemplary)
The following is a representative protocol based on general methods for the synthesis of N-substituted formamides.[6][7]
Materials:
-
N-methylcyclopropanemethanamine
-
Ethyl formate
-
Anhydrous solvent (e.g., ethanol or neat)
-
Standard laboratory glassware for reflux and distillation
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add N-methylcyclopropanemethanamine.
-
Slowly add an excess of ethyl formate to the flask. The reaction can be performed neat or in a suitable solvent like ethanol.
-
Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethyl formate and any alcohol byproduct (if a solvent was used) under reduced pressure.
-
The crude product can then be purified by fractional distillation under vacuum to yield pure N-(cyclopropylmethyl)-N-methylformamide.
Role in Drug Development and Medicinal Chemistry
The true value of N-(cyclopropylmethyl)-N-methylformamide lies in its potential as a precursor or intermediate in the synthesis of pharmacologically active molecules. The N-cyclopropylmethyl group is a key pharmacophore in several approved drugs and clinical candidates.
The Cyclopropylmethyl Group: A Privileged Moiety
The cyclopropylmethyl group is often introduced into a molecule to modulate its interaction with biological targets and to improve its drug-like properties.[4]
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Metabolic Stability: The cyclopropyl ring is generally more resistant to oxidative metabolism by cytochrome P450 enzymes compared to a corresponding isopropyl or tert-butyl group.[2][8] This can lead to a longer half-life and improved pharmacokinetic profile of a drug.
-
Receptor Binding: The rigid nature of the cyclopropyl ring can lock the conformation of the side chain, leading to a more specific and higher-affinity binding to the target receptor.
-
Opioid Receptor Modulation: The N-cyclopropylmethyl substituent is a classic feature of opioid receptor antagonists and mixed agonist-antagonists, such as naltrexone and nalbuphine.[5] It plays a crucial role in determining the pharmacological activity at mu, kappa, and delta opioid receptors.
Caption: The role of a drug with an N-cyclopropylmethyl group in modulating a signaling pathway.
Analytical Methods and Quality Control
For researchers working with N-(cyclopropylmethyl)-N-methylformamide, robust analytical methods are essential for ensuring purity and for monitoring its use in subsequent reactions.
-
Gas Chromatography (GC): Due to its expected volatility, GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) would be the method of choice for assessing purity and quantifying the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation and for identifying any impurities.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the presence of the characteristic amide carbonyl group.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): While GC-MS is often preferred for volatile compounds, LC-MS can also be employed, particularly for monitoring reactions where the final product is less volatile.
Safety and Handling
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General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Health Hazards: N-methylformamide, a related compound, is known to be harmful if swallowed or in contact with skin and may cause eye irritation.[9] It is also suspected of damaging fertility or the unborn child. Similar hazards should be assumed for N-(cyclopropylmethyl)-N-methylformamide until specific toxicological data is available.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, acids, and bases.
Conclusion
N-(cyclopropylmethyl)-N-methylformamide stands as a molecule of significant interest for researchers and drug development professionals. While it may not be a widely used commodity chemical, its structural features, particularly the N-cyclopropylmethyl group, position it as a valuable intermediate in the synthesis of novel therapeutic agents. This guide has provided a comprehensive overview based on available data and established chemical principles, offering insights into its synthesis, potential properties, and its strategic importance in medicinal chemistry. As the quest for new and improved drugs continues, the role of specialized building blocks like N-(cyclopropylmethyl)-N-methylformamide will undoubtedly continue to grow.
References
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Wang, X., Wang, Q.-G., & Luo, Q.-L. (2015). Synthesis of Isonitriles from N-Substituted Formamides Using Triphenylphosphine and Iodine. Synthesis, 47(01), 49–54. [Link]
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Molecules. (2022). A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. PubMed. [Link]
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Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]
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Shanu-Wilson, J. (2021, September 23). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]
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Song, H. J. (n.d.). Chemistry and Diverse Applications of Narcotic Antagonists in Medicine and Healthcare. Crimson Publishers. [Link]
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Studley, J. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Cyclopropyl Methyl Ketone in Modern Chemical Synthesis. Medium. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 13). Understanding N-Methylformamide Properties and Applications. Medium. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 14). Understanding N Methylformamide Uses: Applications, Benefits & Trends. Medium. [Link]
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Tariq, M., et al. (2025, November 27). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Journal of Pharmaceutical Sciences. [Link]
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PubChem. (n.d.). N-Cyclopropylformamide. National Institutes of Health. Retrieved from [Link]
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Hypha Discovery. (2021, September 23). Metabolism of cyclopropyl groups. [Link]
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Chemsrc. (2025, September 26). N-(2-cyclopenta-1,3-dien-1-ylpropyl)-N-methylformamide. Retrieved from [Link]
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Erowid. (n.d.). Preparation of N-methylformamide. Retrieved from [Link]
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Creighton University. (n.d.). Synthesis of a secondary N‐desmethyl and a tertiary N‐cyclopropylmethyl bridged hexahydroaporphine as precursors to bicyclic opioid ligands. Retrieved from [Link]
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Illustrative reaction scheme.